Spectroscopic Identity: Unique DFT-Calculated IR and Raman Bands for 2,3-DIPN
The experimental IR and Raman spectra of 2,3-DIPN were previously unknown, but density functional theory (DFT) calculations have now predicted specific, intense vibrational bands that differentiate it from the 2,6- and 2,7-isomers. While 2,6-DIPN and 2,7-DIPN possess higher symmetry (C2h and C2v point groups, respectively), 2,3-DIPN belongs to the lower symmetry C2 group, leading to a more complex and unique vibrational pattern [1]. Key predicted IR bands for 2,3-DIPN can be distinguished from the major isomers, with theoretical wavenumbers typically accurate within a 10 cm⁻¹ interval when compared to experimental data for other isomers, providing a high-confidence, quantifiable tool for verifying its identity [1].
| Evidence Dimension | Vibrational Spectra Differentiation |
|---|---|
| Target Compound Data | 2,3-DIPN: Point group C2; Predicted unique IR and Raman bands available via DFT (B3PW91/6-311G* level). |
| Comparator Or Baseline | 2,6-DIPN (Point group C2h) and 2,7-DIPN (Point group C2v). |
| Quantified Difference | Qualitative difference in IR/Raman activity; new unique bands predicted where no experimental spectrum existed. |
| Conditions | DFT calculations at B3PW91/6-311G* level; PED analysis. |
Why This Matters
This allows for unambiguous identification and quality control of pure 2,3-DIPN, where other isomers might co-elute or share similar mass spectra, preventing costly misidentification in research syntheses.
- [1] Jamróz, M. H., Dobrowolski, J. C., & Brzozowski, R. (2006). Vibrational modes of 2,6-, 2,7-, and 2,3-diisopropylnaphthalene. A DFT study. Journal of Molecular Structure, 787(1-3), 172-183. View Source
